3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
The compound “3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one” is a type of arylpiperazine . Arylpiperazines are a class of chemical compounds which contain a phenyl group attached to a piperazine ring. They are known for their wide range of pharmacological profiles, including antibacterial, antitumor, antifungal, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar compounds involves multistep reactions . For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of similar compounds consists of a 1,4-piperazine moiety, a benzo[b]thiophene moiety (saccharin), the ethyl benzyl moiety, as well as a 2-fluorophenyl group . The best planes of the piperazine moiety, the 2-fluorophenyl group, and the central arene unit are not in the same plane .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The structures of the newly prepared compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate relatively high lipophilicity . The log kw values, which were extrapolated from intercepts of a linear relationship between the logarithm of a retention factor k (log k) and volume fraction of a mobile phase modifier (ϕM), varied from 2.113 to 2.930 .Mechanism of Action
The mechanism of action of similar compounds involves inhibiting equilibrative nucleoside transporters (ENTs) . For example, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Safety and Hazards
Future Directions
The future directions for the research of similar compounds involve finding new antimycobacterials . The lipophilic properties of these compounds were estimated by RP-HPLC using methanol/water mobile phases with a various volume fraction of the organic modifier . This is part of an ongoing research program focused on finding new antimycobacterials .
Properties
IUPAC Name |
3-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-15(2,11-17)14(20)19-9-7-18(8-10-19)13-6-4-3-5-12(13)16/h3-6H,7-11,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQFHRGHZOAKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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